molecular formula C10H6FNO2 B13345447 4-Cyano-3-fluorocinnamic acid

4-Cyano-3-fluorocinnamic acid

Cat. No.: B13345447
M. Wt: 191.16 g/mol
InChI Key: ZVPLASMVRCZTIS-DUXPYHPUSA-N
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Description

4-Cyano-3-fluorocinnamic acid is an organic compound with the molecular formula C10H6FNO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a cyano group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-fluorocinnamic acid typically involves the reaction of 4-cyano-3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the Knoevenagel condensation reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-fluorocinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-fluoro-4-aminocinnamic acid.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 4-Cyano-3-fluorobenzoic acid.

    Reduction: 3-Fluoro-4-aminocinnamic acid.

    Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyano-3-fluorocinnamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluorocinnamic acid involves its interaction with specific molecular targets. The cyano and fluorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

  • 4-Cyano-3-chlorocinnamic acid
  • 4-Cyano-3-bromocinnamic acid
  • 4-Cyano-3-iodocinnamic acid

Comparison: 4-Cyano-3-fluorocinnamic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogen-substituted cinnamic acids. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

(E)-3-(4-cyano-3-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H6FNO2/c11-9-5-7(2-4-10(13)14)1-3-8(9)6-12/h1-5H,(H,13,14)/b4-2+

InChI Key

ZVPLASMVRCZTIS-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)C#N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)C#N

Origin of Product

United States

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